molecular formula C25H28NO6- B12367375 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester

Cat. No.: B12367375
M. Wt: 438.5 g/mol
InChI Key: SYGKUYKLHYQKPL-NRFANRHFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C25H28NO6-

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoate

InChI

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/p-1/t21-/m0/s1

InChI Key

SYGKUYKLHYQKPL-NRFANRHFSA-M

Isomeric SMILES

CCC(C)(CC)OC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)(CC)OC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Esterification of β-Carboxyl Group with 3-Methyl-3-Pentanol

The cornerstone of Fmoc-Asp(OMpe)-OH synthesis involves selective esterification of the β-carboxyl group of L-aspartic acid with 3-methyl-3-pentanol (Mpe-OH). The reaction proceeds via activation of the carboxylic acid as an acid chloride, followed by nucleophilic acyl substitution (Fig. 1).

Procedure :

  • Activation : L-Aspartic acid is treated with oxalyl chloride (COCl₂) in anhydrous tetrahydrofuran (THF) to form the corresponding acid chloride.
  • Esterification : The acid chloride intermediate reacts with 3-methyl-3-pentanol in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. THF serves as the solvent, and the reaction is conducted under inert atmosphere at 0–5°C to minimize side reactions.
  • Isolation : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the β-esterified aspartic acid derivative.

Key Challenges :

  • Initial attempts using dicyclohexylcarbodiimide (DCC) for activation resulted in low yields (<30%) due to steric hindrance from the bulky Mpe group.
  • Switching to the acid chloride method improved yields to 65–70%, with DMAP mitigating racemization risks.

Fmoc Protection of α-Amino Group

Following β-esterification, the α-amino group is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride:

Procedure :

  • Reaction Conditions : The esterified aspartic acid is dissolved in dichloromethane (DCM) and treated with Fmoc-Cl and sodium bicarbonate (NaHCO₃) at 0°C.
  • Workup : The mixture is stirred for 12 hours, washed with aqueous HCl (1M) and brine, and dried over sodium sulfate.
  • Purification : Recrystallization from ethanol/water yields F

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

Fmoc-Asp(Ompe)-OH is widely used as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino function during peptide assembly.

Advantages in Peptide Synthesis

  • Stability : The Fmoc group provides stability under basic conditions, allowing for selective deprotection.
  • Compatibility : It is compatible with various coupling reagents and can be utilized in conjunction with other protected amino acids.

Case Study: Synthesis of Bioactive Peptides

A study highlighted the effective use of Fmoc-Asp(Ompe)-OH in synthesizing bioactive peptides that exhibit potential therapeutic effects. The incorporation of this amino acid derivative allowed for the precise control of peptide length and sequence, essential for biological activity .

Drug Development

L-Aspartic acid derivatives have shown promise in drug formulation, particularly in creating prodrugs that enhance bioavailability.

Case Study: Prodrug Formulation

In a recent investigation, researchers developed a prodrug using Fmoc-Asp(Ompe)-OH that demonstrated improved pharmacokinetic properties compared to its parent compound. The study indicated enhanced absorption rates and reduced toxicity profiles .

Biochemical Studies

The compound is utilized in biochemical assays to study protein interactions and enzyme activities.

Applications in Research

  • Enzyme Inhibition Studies : Fmoc-Asp(Ompe)-OH has been employed to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways.
  • Protein Folding : Research involving this compound has provided insights into the folding mechanisms of proteins, particularly those containing aspartic acid residues.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Peptide SynthesisBuilding block for SPPSEnables controlled synthesis of bioactive peptides
Drug DevelopmentProdrug formulationImproved bioavailability and reduced toxicity
Biochemical StudiesEnzyme inhibition and protein folding studiesInsights into metabolic pathways and protein dynamics

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester involves the selective protection of the amino group of L-aspartic acid. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and coupling reactions. The ester group at the 4-position adds further specificity, enabling the selective modification of peptides and proteins .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 180675-08-5
  • Molecular Formula: C₂₅H₂₉NO₆
  • Molecular Weight : 437.50 g/mol
  • Structure: Features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino moiety and a 4-(1-ethyl-1-methylpropyl) ester on the β-carboxylic acid of L-aspartic acid.

Key Properties :

  • Steric Profile : The 1-ethyl-1-methylpropyl (also termed 3-methylpentyl) ester is a branched aliphatic group, imparting significant steric bulk .
  • Synthetic Utility : Used in peptide synthesis to protect the β-carboxylic acid during Fmoc-based solid-phase synthesis. The bulky ester enhances orthogonality by resisting premature cleavage under mild acidic conditions .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared with structurally related Fmoc-protected aspartic acid esters (Table 1).

Table 1: Structural Comparison of Fmoc-Aspartic Acid Esters

Compound Name (CAS No.) Ester Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (180675-08-5) 4-(1-Ethyl-1-methylpropyl) C₂₅H₂₉NO₆ 437.50 High steric bulk; stable under basic conditions, cleaved with strong acids.
Fmoc-Asp-OtBu (129460-09-9) 4-tert-butyl C₂₃H₂₅NO₆ 411.45 Moderate steric bulk; standard in Fmoc chemistry, cleaved with TFA.
Fmoc-Asp-OBzl (80963-12-8) 4-benzyl C₂₇H₂₅NO₆ 459.49 Aromatic ester; cleaved via hydrogenolysis.
Fmoc-Asp-OAll (144120-53-6) 4-allyl C₂₂H₂₁NO₆ 395.40 Orthogonal deprotection using Pd catalysts.
Fmoc-Asp(2-Ph-iPr) (200336-86-3) 4-(2-phenylisopropyl) C₂₇H₂₅NO₆ 459.49 Aromatic-branched hybrid; enhances solubility in organic solvents.

Steric and Electronic Effects

  • Steric Hindrance :

    • The target compound’s 1-ethyl-1-methylpropyl group creates greater steric bulk than tert-butyl (Fmoc-Asp-OtBu) or benzyl (Fmoc-Asp-OBzl) esters. This reduces nucleophilic attack on the ester, enhancing stability during coupling reactions .
    • Compared to allyl esters (Fmoc-Asp-OAll), the target compound’s branched aliphatic group offers slower deprotection kinetics, requiring stronger acids like TFA (trifluoroacetic acid) .
  • Electronic Effects :

    • Aliphatic esters (e.g., tert-butyl, 1-ethyl-1-methylpropyl) lack electron-withdrawing groups, making them less reactive toward basic conditions than electron-deficient esters (e.g., nitro-containing derivatives in ) .

Solubility and Crystallinity

  • Solubility: The 1-ethyl-1-methylpropyl ester improves solubility in nonpolar solvents (e.g., DCM, DMF) compared to hydrophilic esters like Fmoc-Asp-OtBu . Aromatic esters (e.g., Fmoc-Asp(2-Ph-iPr)) exhibit higher solubility in polar aprotic solvents due to π-π interactions .
  • Crystallinity :

    • Crystallographic studies () show that tert-butyl esters form 2D hydrogen-bonded sheets. The target compound’s branched ester likely disrupts this packing, leading to amorphous solid states or altered crystal lattices .

Research Findings and Data

Stability Studies :

    Biological Activity

    L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester, commonly referred to as Fmoc-L-Asp(Et), is a derivative of the amino acid L-aspartic acid. This compound is notable for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

    Chemical Structure and Properties

    Fmoc-L-Asp(Et) features a fluorenylmethyloxycarbonyl (Fmoc) protective group at the amino terminus and a 4-(1-ethyl-1-methylpropyl) ester at the carboxyl terminus. The molecular formula is C28H26NO6C_{28}H_{26}NO_{6}, with a molecular weight of approximately 472.5 g/mol. The presence of the Fmoc group allows selective deprotection during peptide synthesis, making it a valuable intermediate in organic chemistry and peptide synthesis applications .

    Peptide Synthesis

    Fmoc-L-Asp(Et) is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group serves as an N-terminal protecting group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This compound's structure facilitates the formation of complex peptides, which are essential for various biological functions and therapeutic applications .

    Case Studies

    Recent studies have highlighted the significance of aspartic acid derivatives in therapeutic contexts:

    • Hepatoprotection : Research has demonstrated that L-aspartic acid can provide protection against acute liver injury by modulating inflammasome activity. Structural modifications of aspartic acid have led to derivatives with enhanced anti-fibrotic properties, indicating their potential in treating liver diseases .
    • Peptidomimetic Properties : Some studies suggest that aspartic acid derivatives may act as peptidomimetics, enhancing the delivery and efficacy of therapeutic agents like nucleoside analogs in treating viral infections .
    • Anti-Fibrotic Activity : In one study, modified aspartic acid compounds exhibited significant inhibitory effects on fibrosis markers in liver cells, suggesting their potential utility in managing chronic liver conditions .

    Comparative Analysis

    The following table summarizes some related compounds to Fmoc-L-Asp(Et), highlighting their key features:

    Compound NameCAS NumberKey Features
    L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(phenylmethyl) ester86060-84-6Similar Fmoc protection but different ester group
    D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(phenylmethyl) ester150009-58-8D-enantiomer providing different biological activity
    L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester180675-08-5Similar structure but based on threonine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.